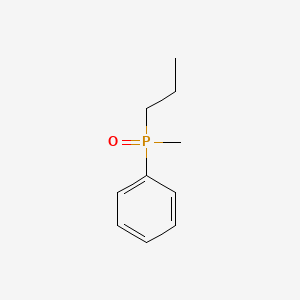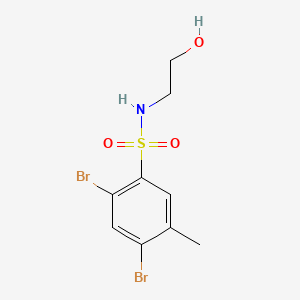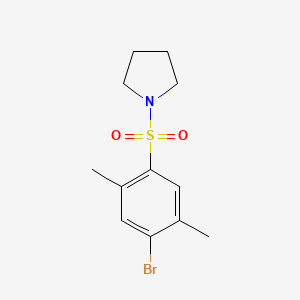
Tin-116 isotope
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tin-116 is a stable isotope of tin with a mass number of 116. It has an atomic number of 50, meaning it contains 50 protons and 66 neutrons. Tin-116 is one of the naturally occurring isotopes of tin, comprising approximately 14.54% of natural tin . It is known for its stability and unique nuclear properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tin-116 can be prepared through the physical vapor deposition technique. This method involves evaporating tin in a vacuum and depositing it onto a substrate, often using a carbon backing to minimize energy loss and contamination . The process requires precise control of temperature and vacuum conditions to ensure the purity and uniformity of the tin-116 film.
Industrial Production Methods: In industrial settings, tin-116 is typically produced by enriching natural tin through isotope separation techniques. These methods include gas centrifugation and electromagnetic separation, which exploit the slight differences in mass between tin isotopes to achieve the desired enrichment levels .
Analyse Chemischer Reaktionen
Types of Reactions: Tin-116 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Tin-116 can be oxidized using oxidizing agents such as nitric acid or hydrogen peroxide, forming tin oxides.
Reduction: Tin-116 can be reduced using reducing agents like hydrogen gas or carbon monoxide, reverting tin oxides back to metallic tin.
Substitution: Tin-116 can participate in substitution reactions with halogens, forming tin halides under appropriate conditions.
Major Products:
Oxidation: Tin oxides (e.g., tin(IV) oxide)
Reduction: Metallic tin
Substitution: Tin halides (e.g., tin(IV) chloride)
Wissenschaftliche Forschungsanwendungen
Tin-116 has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which tin-116 exerts its effects depends on its application. In nuclear physics, tin-116 serves as a target material, interacting with high-energy particles to produce specific nuclear reactions. In biological and medical applications, tin-116’s stability and non-radioactive nature make it an ideal tracer, allowing researchers to track its movement and interactions within biological systems .
Vergleich Mit ähnlichen Verbindungen
Tin-112: Another stable isotope of tin with a lower natural abundance (0.97%).
Tin-114: A stable isotope with a natural abundance of 0.66%.
Tin-118: A stable isotope with a higher natural abundance (24.22%).
Uniqueness of Tin-116: Tin-116 is unique due to its specific neutron-to-proton ratio, which gives it distinct nuclear properties. Its relatively high natural abundance and stability make it particularly useful in various scientific and industrial applications, distinguishing it from other tin isotopes .
Eigenschaften
IUPAC Name |
tin-116 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn/i1-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-OIOBTWANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[116Sn] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10893506 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.901743 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14191-70-9 |
Source


|
| Record name | Tin-116 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10893506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




